![molecular formula C6H13NO3 B14513244 [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol CAS No. 62626-66-8](/img/structure/B14513244.png)
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is a chemical compound with a unique structure that includes both an amino group and a dioxolane ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a temperature of around 60-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halides, alkyl derivatives
Aplicaciones Científicas De Investigación
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dioxolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2-Aminoethyl)-1,3-dioxane-2-yl]methanol: Similar structure but with a dioxane ring instead of a dioxolane ring.
[2-(2-Aminoethyl)-1,3-dioxolane-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is unique due to its combination of an amino group and a dioxolane ring, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62626-66-8 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
[2-(2-aminoethyl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c7-2-1-6(5-8)9-3-4-10-6/h8H,1-5,7H2 |
Clave InChI |
GZLZSOGNJMLWCD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


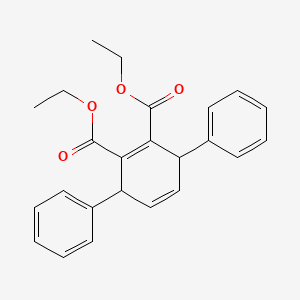
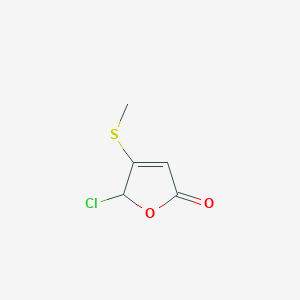
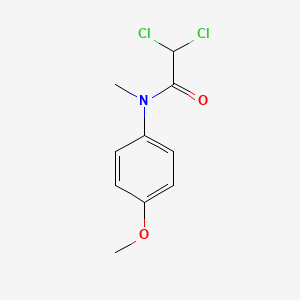

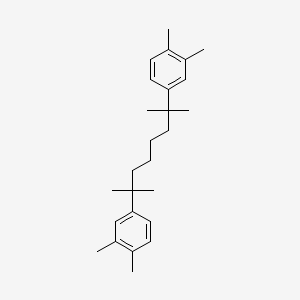
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
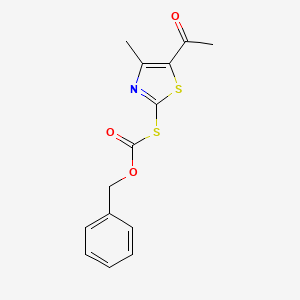
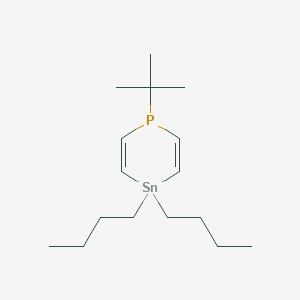

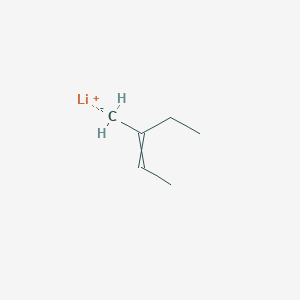
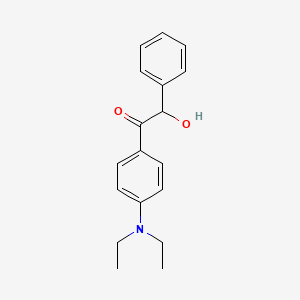

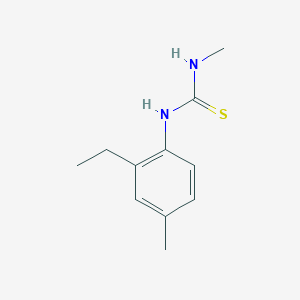
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
